Destomycin A Demonstrates Superior Potency Against Mycobacteria Relative to Destomycin B
In direct head-to-head antimicrobial testing, Destomycin A exhibited greater activity against Mycobacteria compared to its closely related analog Destomycin B [1]. This differential potency within the same fermentation-derived family is critical for applications targeting mycobacterial pathogens.
| Evidence Dimension | Antimycobacterial activity |
|---|---|
| Target Compound Data | More active against Mycobacteria |
| Comparator Or Baseline | Destomycin B |
| Quantified Difference | Qualitatively superior (exact MIC values not provided in source abstract) |
| Conditions | Antimicrobial susceptibility testing (details not specified in abstract) |
Why This Matters
Procurement of Destomycin A rather than Destomycin B is justified when targeting mycobacterial organisms, as A is the more potent component of the destomycin complex.
- [1] Kondo, S.-I., et al. Destomycins A And B, Two New Antibiotics Produced by a Streptomyces. J. Antibiot. 1965, 18A, 38-42. View Source
